Locustamyotropin
Overview
Description
Locustamyotropin is a biologically active insect peptide that stimulates the spontaneous contractions of the hindgut of the cockroach Leucophaea maderae. It was first isolated from the brain-corpora cardiaca/corpora allata-subesophageal ganglion complexes of adult Locusta migratoria. The primary structure of this 12-residue peptide is Glycine-Alanine-Valine-Proline-Alanine-Alanine-Glutamine-Phenylalanine-Serine-Proline-Arginine-Leucine-NH2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: Locustamyotropin can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the C-terminal amino acid and proceeds towards the N-terminus. The reaction conditions include the use of coupling reagents like N,N’-Diisopropylcarbodiimide (DIC) and OxymaPure, and deprotection steps using trifluoroacetic acid (TFA) to remove protecting groups .
Industrial Production Methods: This involves optimizing the SPPS process for scale-up, ensuring efficient coupling and deprotection steps, and employing high-performance liquid chromatography (HPLC) for purification .
Chemical Reactions Analysis
Types of Reactions: Locustamyotropin primarily undergoes peptide bond formation and cleavage reactions. It does not typically participate in oxidation, reduction, or substitution reactions due to its peptide nature .
Common Reagents and Conditions:
Coupling Reagents: N,N’-Diisopropylcarbodiimide (DIC), OxymaPure
Deprotection Reagents: Trifluoroacetic acid (TFA)
Purification: High-performance liquid chromatography (HPLC)
Major Products: The major product of the synthesis is the fully assembled and purified this compound peptide .
Scientific Research Applications
Locustamyotropin has several scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and purification techniques.
Biology: Investigated for its role in insect physiology, particularly in modulating muscle contractions.
Industry: Utilized in bioassays to screen for biologically active substances.
Mechanism of Action
Locustamyotropin shares similarities with other insect peptides such as leucopyrokinin and pheromone biosynthesis activating neuropeptide. These peptides have a common C-terminal sequence (Phenylalanine-Serine-Proline-Arginine-Leucine-NH2) and exhibit similar biological activities. this compound is unique in its specific activity on the hindgut of Leucophaea maderae and its distinct amino acid sequence .
Comparison with Similar Compounds
- Leucopyrokinin
- Pheromone biosynthesis activating neuropeptide
- Leucokinin
- Leucosulfakinin
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]propanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]propanoyl]amino]-N-[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C55H89N17O14/c1-28(2)24-36(44(58)76)67-48(80)34(16-11-21-61-55(59)60)66-52(84)40-18-12-22-71(40)53(85)38(27-73)69-50(82)37(25-33-14-9-8-10-15-33)68-49(81)35(19-20-41(57)74)65-46(78)32(7)63-45(77)31(6)64-51(83)39-17-13-23-72(39)54(86)43(29(3)4)70-47(79)30(5)62-42(75)26-56/h8-10,14-15,28-32,34-40,43,73H,11-13,16-27,56H2,1-7H3,(H2,57,74)(H2,58,76)(H,62,75)(H,63,77)(H,64,83)(H,65,78)(H,66,84)(H,67,80)(H,68,81)(H,69,82)(H,70,79)(H4,59,60,61)/t30-,31-,32-,34-,35-,36-,37-,38-,39-,40-,43-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPNBMKDPZYWGOL-LSMZMZNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1C(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C(C(C)C)NC(=O)C(C)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CO)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C55H89N17O14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20156093 | |
Record name | Locustamyotropin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1212.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129192-62-7 | |
Record name | Locustamyotropin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0129192627 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Locustamyotropin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20156093 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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